Home > Products > Screening Compounds P40694 > (3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone - 2034521-68-9

(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone

Catalog Number: EVT-2966884
CAS Number: 2034521-68-9
Molecular Formula: C13H21N5O5S2
Molecular Weight: 391.46
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-(4-Cyclopropyl-5-((3-fluorobenzyl)sulfonyl)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole

  • Relevance: This compound shares the 1,2,4-triazole core with the target compound, (3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone. Both compounds feature a sulfonyl group attached to the triazole ring, highlighting the significance of this structural motif in their respective biological activities.

N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide

  • Relevance: Both this series of compounds and the target compound, (3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone, feature a 1,2,4-triazole ring and a piperidine ring as integral structural components. The presence of sulfonyl groups attached to both the triazole and piperidine rings in both the related compounds and the target compound suggests their potential role in interacting with biological targets.

Diethyl (R)-1-(5-(Phenyl/4-methyl/4-methoxy/4-nitro/4-chloro/4-bromo/4-fluoro benzyl sulfonyl)-4-(morpholino methyl)-4H-1,2,4-triazol-3-yl)methyl)-5-oxo-3-(trifluoro methyl)-4,5-dihydro-1H-pyrazol-4-yl)(4-(trifluoromethyl)phenylamino) methyl phosphonate

  • Relevance: Similar to the target compound (3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone, these compounds also feature a 1,2,4-triazole ring as a central scaffold. The presence of a sulfonyl group attached to the triazole ring in both cases suggests a potential commonality in their modes of interaction with biological targets.

(4-Chloro-2-[1,2,3]triazol-2-yl-phenyl)-{(S)-2-methyl-2-[5-(2-trifluoromethoxy-phenyl)-4H-[1,2,4]triazol-3-yl]pyrrolidin-1-yl}methanone

  • Compound Description: This compound, designated as compound 42, represents a dual orexin receptor antagonist (DORA) with improved in vivo efficacy compared to earlier analogs. It features a [, , ]triazole ring connected to a chlorophenyl group and a pyrrolidine ring substituted with a [, , ]triazole ring and a trifluoromethoxyphenyl group.
  • Relevance: While the target compound contains a 1,2,4-triazole ring, this related compound incorporates both [, , ]triazole and [, , ]triazole rings. The presence of a trifluoromethoxyphenyl group in this DORA analog highlights the exploration of diverse substituents to modulate biological activity.

6(3-1H-1,2,4-triazol-1-yl)-3-phenylquinazoline-2,4(1H,3H)-diones

  • Relevance: Sharing the 1,2,4-triazole ring system with the target compound (3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone, this series of compounds highlights the versatility of this heterocycle in medicinal chemistry. The focus on antitumor activity suggests a potential area for exploring the biological effects of the target compound.

2,6(4-2-Substituted-1,3,5-triazin-1(2H)-yl)-3-phenylquinazoline-2,4(1H,3H)-diones

  • Relevance: While the core heterocycle differs, the exploration of quinazolinedione derivatives as potential antitumor agents in this series suggests a potential avenue for investigating the biological activities of (3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone. The diverse substituents on the 1,3,5-triazine rings highlight the importance of structural modifications in modulating biological activity.

3-substituted-2-imino-1,3,5-triazin-1(2H)-yl-sulfonyl-phenyl-1-methylquinazoline-2,4(1H,3H)-dione

  • Relevance: Although the core heterocycle differs from the 1,2,4-triazole in the target compound, (3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone, the presence of a sulfonyl group in this series underscores its potential relevance in influencing biological activity.

2-(5-Arylfuran-2-yl)-3-(4H-1,2,4-triazol-4-yl) thiazolidin-4-one

  • Relevance: The presence of the 1,2,4-triazole ring in this series of compounds links them to the target compound, (3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone, highlighting the importance of this heterocycle in medicinal chemistry.

2-(5-Arylfuran-2-yl)-5-(piperidin-1-yl methyl)-3-(4H-1,2,4-triazol-4-yl)thiazolidin-4-one

  • Relevance: Similar to the target compound, (3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone, these compounds contain both 1,2,4-triazole and piperidine rings, suggesting a potential commonality in their interactions with biological targets.

2-[5-(6-Bromo-2-methyl-4-oxoquinazolin-3(4H)-yl)-4H-1,2,4-triazole-3-ylthio)-N-(substituted benzylidene) acetohydrazides

  • Relevance: The commonality of the 1,2,4-triazole ring between this series and the target compound, (3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone, suggests potential similarities in their chemical properties and potential biological activities.

2-[5-(6-Bromo-2-methyl-4-oxoquinazolin-3(4H)yl)-4H-1,2,4-triazol-3-ylthio)-N-(substituted benzylidene)-4-oxothiazolidin-3-yl) acetamides

  • Relevance: The shared 1,2,4-triazole ring between this series and the target compound, (3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone, suggests a potential for comparable chemical properties and possible overlapping biological activities.

2-[5-(6-bromo-2-methyl-4-oxoquinazolin-3(4H)-yl)-4H-1,2,4-triazol-3-ylthio]-N-(3-chloro-2-(substituted phenyl)-4-oxo azetidin-1-yl) acetamides

  • Relevance: Similar to the target compound, (3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone, these compounds share the 1,2,4-triazole ring as a key structural component, suggesting potential similarities in their chemical behavior and possible biological activities.

4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140)

  • Relevance: This compound, along with the other four CCR5 antagonists discussed in the paper, are classified as non-competitive allosteric antagonists. Although their structures differ significantly from the target compound, (3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone, their shared classification as allosteric antagonists highlights a specific mode of interaction with their target receptors.

(Z)-(4-bromophenyl){1′-[(2,4-dimethyl-1-oxido-3-pyridinyl)carbonyl]-4′-methyl-1,4′-bipiperidin-4-yl}methanone O-ethyloxime (Sch-C; SCH 351125)

  • Relevance: Like the previously mentioned 873140, Sch-C falls under the category of non-competitive allosteric antagonists of the CCR5 receptor. Despite their structural differences from (3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone, their shared classification as allosteric antagonists suggests a common mechanism for interacting with their respective targets, highlighting a potential area of interest in drug design and development.

4,6-dimethyl-5-{[4-methyl-4-((3S)-3-methyl-4-{(1R)-2-(methyloxy)-1-[4-(trifluoromethyl)phenyl]ethyl}-1-piperazinyl)-1-piperidinyl]carbonyl}pyrimidine (Sch-D; SCH 417,690)

  • Relevance: Both Sch-D and the target compound (3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone, despite their structural disparities, share the characteristic of being antagonists, although they might target different receptors. This commonality highlights the importance of exploring structure-activity relationships in medicinal chemistry to develop potent and selective drug candidates.

4,4-difluoro-N-((1S)-3-{(3-endo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl}-1-phenyl-propyl)cyclohexanecarboxamide (UK-427,857)

  • Relevance: Despite their structural differences, both UK-427,857 and the target compound (3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone share the 1,2,4-triazole ring as a common structural motif. This suggests that even within diverse chemical structures, shared substructures can contribute to potential biological activities and warrant further investigation.

N,N-dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclo-hepten-8-yl]carbonyl]amino]benzyl]tetrahydro-2H-pyran-4-aminium chloride (TAK779)

  • Relevance: While the structure of TAK779 significantly differs from the target compound (3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone, they both exhibit a commonality in their biological activity as antagonists, although they might interact with different targets. This shared characteristic emphasizes the relevance of understanding the mechanism of action of drug candidates for effective drug development.

Properties

CAS Number

2034521-68-9

Product Name

(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone

IUPAC Name

(1-methylsulfonylpiperidin-4-yl)-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]methanone

Molecular Formula

C13H21N5O5S2

Molecular Weight

391.46

InChI

InChI=1S/C13H21N5O5S2/c1-16-9-14-15-13(16)25(22,23)11-7-17(8-11)12(19)10-3-5-18(6-4-10)24(2,20)21/h9-11H,3-8H2,1-2H3

InChI Key

BHYVSNYYHMSJAA-UHFFFAOYSA-N

SMILES

CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)C3CCN(CC3)S(=O)(=O)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.